5-Fluoro-2,6-dimethylpyrimidin-4-amine
Overview
Description
5-Fluoro-2,6-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 1472019-35-4 . It has a molecular weight of 141.15 .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2,6-dimethylpyrimidin-4-amine is1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Fluoro-2,6-dimethylpyrimidin-4-amine is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Cancer Treatment
5-Fluoro-2,6-dimethylpyrimidin-4-amine: is a fluorinated pyrimidine that has been studied for its potential use in cancer therapy. It is structurally related to 5-Fluorouracil (5-FU) , which is widely used to treat various types of cancer . The compound’s ability to interfere with DNA and RNA synthesis makes it a candidate for anti-cancer drugs.
Synthesis of Radioactive and Stable Isotopes
This compound can be used in the synthesis of radioactive and stable isotopes for studying the metabolism and biodistribution of fluorinated pyrimidines . These isotopes are crucial for understanding the pharmacokinetics of drug candidates.
Biophysical and Mechanistic Studies
Researchers use 5-Fluoro-2,6-dimethylpyrimidin-4-amine to prepare RNA and DNA substituted with fluorinated pyrimidines. This aids in biophysical and mechanistic studies to understand how these compounds affect nucleic acid structure and dynamics .
Inhibition of Thymidylate Synthase
The compound plays a role in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition is a well-established mechanism by which related compounds like 5-FU exert their anti-tumor effects .
Impact on RNA-Modifying Enzymes
Recent studies suggest that 5-Fluoro-2,6-dimethylpyrimidin-4-amine may inhibit RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxicity in cancer cells .
Interaction with DNA Topoisomerase 1
There is evidence that fluorinated pyrimidines, including 5-Fluoro-2,6-dimethylpyrimidin-4-amine , can interact with DNA topoisomerase 1 (Top1). This interaction may mediate the compound’s anti-tumor activity, offering a new avenue for cancer treatment .
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
5-fluoro-2,6-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPGGGBCAPJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,6-dimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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